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Introduction

Astatine-211 (²¹¹At) is a promising radionuclide for Targeted Alpha Therapy (TAT) due to its

emission of high-energy alpha particles, which deposit a large amount of energy over a very

short distance.[1][2] This property allows for the selective destruction of cancer cells while

minimizing damage to surrounding healthy tissue.[1] With a half-life of 7.2 hours, ²¹¹At is long

enough for production, purification, and radiolabeling, but short enough to avoid long-term

radioactivity in patients.[1][3]

The primary challenge in the widespread clinical use of ²¹¹At is its limited availability, stemming

from the need for a medium-energy cyclotron for its production.[4][5][6] This document provides

detailed protocols for the production of ²¹¹At via the most common nuclear reaction,

²⁰⁹Bi(α,2n)²¹¹At, and outlines the principal methods for its subsequent purification from the bulk

bismuth target material. The efficiency and speed of these processes are critical to maximize

the usable quantity of the isotope.[1][7]

Section 1: Astatine-211 Production via Cyclotron
Principle
The most common and efficient method for producing Astatine-211 is by bombarding a natural

bismuth-209 (²⁰⁹Bi) target with alpha (α) particles in a cyclotron.[5][8][9] The desired nuclear

reaction is ²⁰⁹Bi(α,2n)²¹¹At. The threshold for this reaction is approximately 20 MeV, with the

cross-section peaking around 31 MeV.[8]
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A critical consideration is the co-production of the undesirable isotope Astatine-210 (²¹⁰At)

through the competing ²⁰⁹Bi(α,3n)²¹⁰At reaction.[8] ²¹⁰At is problematic due to its long-lived

alpha-emitting daughter, Polonium-210 (²¹⁰Po).[8][10] To minimize this impurity, the incident

alpha particle energy is carefully controlled, typically kept just below or slightly above the ~28.4

MeV threshold of the (α,3n) reaction.[8] Most production facilities operate in the 28-29.5 MeV

range.[4][8]
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Caption: High-level workflow for the cyclotron production of Astatine-211.

Protocol 1: Cyclotron Production of ²¹¹At
Materials & Equipment:

High-purity (99.999%) natural bismuth metal.[11]

Target backing plate (e.g., aluminum or copper).[8][10]
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Medium-energy cyclotron capable of delivering a ≥28 MeV alpha particle beam at sufficient

intensity (e.g., 10-100 µA).[4][5]

Target station and remote handling tools for target mounting and retrieval.

Procedure:

Target Preparation: A layer of bismuth metal is deposited onto the backing plate. A common

method involves melting the bismuth into a machined cavity on the aluminum target body on

a hot plate at approximately 330°C.[11] The thickness of the bismuth is a critical parameter,

often around 80-200 µm.[8][12]

Target Mounting: The prepared target is securely mounted onto the cyclotron's target holder,

which often includes a water-cooling system to dissipate the heat generated during

irradiation.

Irradiation: The target is bombarded with an alpha particle beam. The key parameters must

be carefully controlled:

Incident Alpha Energy: Set to 28-29 MeV to maximize ²¹¹At yield while minimizing ²¹⁰At

production.[4]

Beam Current: Typically ranges from 10 µA to over 60 µA, depending on the cyclotron's

capability and target design.[8][12][13]

Irradiation Duration: Can range from 1.5 to 9 hours, depending on the desired activity.[8]

[13]

Cooling and Retrieval: After bombardment, the target is allowed to cool briefly to permit the

decay of short-lived radionuclides produced in the aluminum backing plate (e.g., ³⁰P).[5]

Transport: The irradiated target is then remotely removed and transported in a shielded

container to a hot cell for chemical processing.

Data Presentation: Production Parameters
Table 1: Comparison of Astatine-211 Production Parameters and Yields
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Reference /
Facility

Alpha Beam
Energy (MeV)

Beam Current
(µA)

Irradiation
Time (h)

Reported Yield
(MBq/µA·h)

Duke
University[8]
[12]

28 > 65 4 41 ± 7

Duke University

(Clinical Study)

[8]

Not Specified 50 - 60 1.5 - 4.5 28 ± 3

Texas A&M

University[13]
28.8 5.3 - 6.3 8 - 9

~22 - ~25

(Calculated from

total activity)

| General Reported Range[8][12] | 28 - 29.5 | N/A | N/A | 16.3 - 41 |

Section 2: Astatine-211 Purification
Following production, the microscopic quantity of ²¹¹At must be efficiently separated from the

grams of bulk bismuth target material. The short half-life of ²¹¹At necessitates rapid and high-

yield purification methods.

Method A: Dry Distillation
Principle: This method leverages the relatively high volatility of astatine compared to bismuth

metal. The irradiated target is heated to a high temperature (600-850°C), causing the ²¹¹At to

vaporize.[3][14] An inert carrier gas transports the vaporized astatine to a cold trap where it

condenses and can be collected.[3][15]
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Caption: Workflow for the purification of Astatine-211 via dry distillation.

Protocol 2: Purification by Dry Distillation

Equipment: High-temperature tube furnace, quartz process tube, inert gas supply (e.g.,

Argon) with flow controller, cold trap (e.g., PEEK or Teflon capillary cooled with ice water),

collection vial, solvent for elution.[14][15]

Procedure:

Remotely place the irradiated bismuth target into the quartz tube inside the furnace.
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Connect the system, ensuring the outlet is directed through the cold trap.

Begin a steady, low flow of inert gas (e.g., argon).

Rapidly heat the furnace to 650-850°C to volatilize the ²¹¹At. The distillation can be

completed in as little as 1-2 minutes.[15][16]

The carrier gas transports the astatine vapor to the cold trap, where it condenses as a dry

residue.[15]

After the distillation is complete (monitored by radiation detectors), cool the system.

Rinse (elute) the cold trap with a small volume of a suitable solvent (e.g., methanol,

chloroform, or high-purity water) to recover the purified ²¹¹At.[3][14]

Method B: Wet Chemistry (Solvent Extraction)
Principle: This liquid-phase method involves dissolving the entire target in acid and then using

liquid-liquid extraction to separate the astatine from bismuth based on their different affinities

for aqueous and organic solvents.[17][18]
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Caption: Step-by-step workflow for wet chemistry purification of Astatine-211.

Protocol 3: Purification by Solvent Extraction

Reagents: Concentrated nitric acid (HNO₃), 8 M hydrochloric acid (HCl), diisopropyl ether

(DIPE), ~4 M sodium hydroxide (NaOH).[19][20]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b15607619?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/31889075/
https://www.researchgate.net/publication/338237024_Development_of_an_autonomous_solvent_extraction_system_to_isolate_astatine-211_from_dissolved_cyclotron_bombarded_bismuth_targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Place the irradiated target in a reaction vessel and dissolve it in concentrated HNO₃. This

step transfers over 99% of the activity into the solution.[18]

Gently heat the vessel to distill away the HNO₃, leaving a residue of bismuth salts

containing the ²¹¹At.[18][20]

Dissolve the residue in 8 M HCl.[11][18]

Transfer the HCl solution to a separation funnel and add an equal volume of DIPE. Mix

vigorously to extract the ²¹¹At into the organic DIPE phase, leaving the bulk bismuth in the

aqueous HCl phase.[11][17]

Separate and discard the lower aqueous phase.

Wash the DIPE phase multiple times with fresh 8 M HCl to remove any remaining bismuth

impurities.[2][11]

Finally, back-extract the purified ²¹¹At from the DIPE phase into a small volume of an

aqueous solution, such as dilute NaOH. The resulting solution can then be neutralized for

subsequent radiolabeling.[2][20]

Method C: Extraction Chromatography
Principle: This is a rapid "wet" chemistry technique that uses a solid-phase extraction column to

selectively bind astatine while allowing the dissolved bismuth target material to pass through.[1]

[7]
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Caption: Rapid purification of Astatine-211 using extraction chromatography.

Protocol 4: Purification by Extraction Chromatography

Reagents & Equipment: Nitric acid (HNO₃), high-purity water, ethanol, chromatography

column packed with a suitable resin (e.g., porous beads impregnated with 3-octanone).[1]

[21]

Procedure:

Dissolve the irradiated bismuth target in nitric acid.[1][7]
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Directly load the resulting solution onto the pre-conditioned chromatography column. No

adjustment of volume or acidity is typically needed.[21]

The astatine binds to the column material, while the bismuth ions do not and pass through.

[1][7]

Wash the column with additional nitric acid and then water to remove all traces of bismuth

and other impurities.[21]

Elute the highly purified ²¹¹At from the column using a small volume of ethanol.[21] This

entire process can be completed in 10-20 minutes and is highly amenable to automation.

[1][22]

Data Presentation: Purification Methods
Table 2: Comparison of Astatine-211 Purification Methods

Method
Typical
Processing
Time

Recovery
Yield (%)

Purity /
Decontamin
ation

Key
Advantages

Key
Disadvanta
ges

Dry

Distillation

1-2 min
(distillation)
; ~30 min
(total)[15]

79 - 92%[15] High

Very fast,
minimal
chemical
reagents.[3]
[15]

Yield can
be variable,
safety
concerns
with high
temps.

Solvent

Extraction

~1-2.5

hours[2][17]
~90%[17] High

Robust,

reproducible

high yields.

[17]

Time-

consuming,

uses

hazardous

organic

solvents.[19]

| Extraction Chromatography | 10 - 20 minutes[1][7][22] | ≥ 95%[13][22] | Excellent (Bi DF ≥

100,000)[13] | Extremely fast, high yield, easily automated.[1][13][22] | Requires specific

column materials. |
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Section 3: Quality Control
For research and especially for clinical applications, rigorous quality control (QC) of the final

²¹¹At product is mandatory.

Radionuclidic Purity: The final product is analyzed using gamma-ray spectrometry with a

high-purity germanium (HPGe) detector to identify and quantify any gamma-emitting

impurities. The primary concern is the absence of the 245.31 keV peak from ²¹⁰At.[23][24]

Radiochemical Purity: The chemical form and purity of the astatine are assessed, typically

using radio-thin-layer chromatography (radio-TLC) or high-performance liquid

chromatography (HPLC).[2][25] For [²¹¹At]NaAt, purity should be >95%.

Chemical Purity: The concentration of residual bulk target material (bismuth) is measured,

often by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and must be below

specified limits (e.g., < 9 ng/mL).[23]

Clinical Grade QC: For products intended for human use, additional tests for pH, sterility, and

bacterial endotoxins are required to meet Good Manufacturing Practice (GMP) standards.

[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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